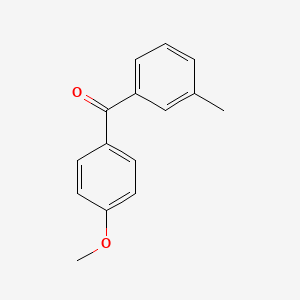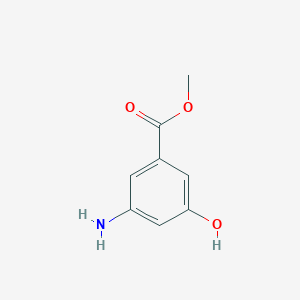
4-甲氧基-3'-甲基二苯甲酮
概述
描述
4-Methoxy-3’-methylbenzophenone is an organic compound that belongs to the class of aromatic ketones known as benzophenones . It is a pale-yellow solid that is readily soluble in most organic solvents . It is used in various applications due to its structural complexity and significant bioactivity .
Synthesis Analysis
An efficient method for the green synthesis of 4-methoxybenzophenone involves using benzoic acid as an acylating agent. This process is catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2% and the selectivity for 4-methoxybenzophenone was 87.4% under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3’-methylbenzophenone can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . The details of the molecular geometry can also be determined by X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involving 4-Methoxy-3’-methylbenzophenone can be complex. For instance, in a radical process, the initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added, indicating the consumption of this reagent upon addition onto styrene .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-3’-methylbenzophenone include its molecular weight, which is 212.24 . It has a boiling point of 354-356 °C (lit.) and a melting point of 60-63 °C (lit.) .
科学研究应用
药物发现与制药研究
4-甲氧基-3'-甲基二苯甲酮作为二苯甲酮类化合物的一部分,因其在药物发现中的潜力而被探索。 二苯甲酮以其生物活性而闻名,并且已被研究用于制药剂 。它们可以作为合成各种医药化合物的关键中间体,包括抗炎药和止痛药。
材料科学
在材料科学中,这种化合物可用于合成先进材料。 其光敏特性使其适合于创建具有特定光吸收或发射特性的聚合物 。这在开发新型光伏材料或光敏开关方面特别有用。
环境科学
包括 4-甲氧基-3'-甲基二苯甲酮在内的二苯甲酮的环境影响是研究的主题。 研究人员调查了这些化合物的降解产物及其对生态系统的影响 。了解它们在环境条件下的行为对于评估风险和开发更安全的替代品至关重要。
分析化学
在分析化学中,4-甲氧基-3'-甲基二苯甲酮可用作色谱分析中的标准物质或参比化合物。 其定义明确的性质允许校准仪器并验证分析方法 。
生物学研究
二苯甲酮在生物学研究中也很重要。它们通常来源于天然来源,并能表现出各种生物活性。 对这些化合物的研究可以深入了解细胞过程以及新生物测定的开发 。
紫外线防护和化妆品应用
二苯甲酮,包括 4-甲氧基-3'-甲基二苯甲酮等衍生物,通常用作防晒霜配方中的紫外线过滤器。 它们有助于保护皮肤免受有害紫外线辐射,还用于防止化妆品中的光降解 。
安全和危害
属性
IUPAC Name |
(4-methoxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWWGQISMHXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499495 | |
| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53039-63-7 | |
| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53039-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the benzene rings in 4-methoxy-3'-methylbenzophenone?
A1: The two benzene rings in 4-methoxy-3'-methylbenzophenone are not located within the same plane. Instead, they adopt a non-planar conformation, with the planes of the rings intersecting at an angle of 459.8 (1)°. [] This non-planar conformation is a crucial structural feature of the molecule.
Q2: Are there any notable intermolecular interactions observed in the crystal structure of 4-methoxy-3'-methylbenzophenone?
A2: Yes, the crystal structure of 4-methoxy-3'-methylbenzophenone exhibits a significant short intermolecular π–π contact. [] This type of interaction occurs between the electron clouds of aromatic rings and contributes to the overall packing and stability of molecules within the crystal lattice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)



![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)
![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)


